4-Chloro-N-methylbenzene-1-carbothioamide
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Overview
Description
Benzenecarbothioamide, 4-chloro-N-methyl-: is an organic compound with the molecular formula C8H8ClNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenecarbothioamide, 4-chloro-N-methyl- typically involves the reaction of 4-chlorobenzenecarbothioamide with methylating agents. One common method is the reaction of 4-chlorobenzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of benzenecarbothioamide, 4-chloro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted benzenecarbothioamide derivatives.
Scientific Research Applications
Chemistry: Benzenecarbothioamide, 4-chloro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new antimicrobial and anticancer agents. Its ability to inhibit specific enzymes and pathways in microbial and cancer cells is of significant interest .
Industry: In the industrial sector, benzenecarbothioamide, 4-chloro-N-methyl- is used as a catalyst and additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications .
Mechanism of Action
The mechanism of action of benzenecarbothioamide, 4-chloro-N-methyl- involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
- Benzenecarbothioamide, 4-chloro-N-phenyl-
- Benzenecarbothioamide, 4-chloro-N,N-dimethyl-
- Benzenecarbothioamide, 4-chloro-N-ethyl-
Comparison: Benzenecarbothioamide, 4-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial and anticancer activity, making it a more potent candidate for drug development .
Properties
CAS No. |
60253-29-4 |
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Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
4-chloro-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNS/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
InChI Key |
FRTOGKFMOBQKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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